molecular formula C23H20N4O2 B11286611 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11286611
M. Wt: 384.4 g/mol
InChI Key: FGMQKJGRPWGHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with methyl and aryl groups. Its synthesis typically involves converting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid into an acid chloride using thionyl chloride, followed by coupling with 4-phenoxyaniline .

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H20N4O2/c1-16-8-12-19(13-9-16)27-17(2)22(25-26-27)23(28)24-18-10-14-21(15-11-18)29-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28)

InChI Key

FGMQKJGRPWGHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the triazole derivative and an appropriate amine under suitable conditions.

    Substitution Reactions: The phenyl and phenoxy groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and physicochemical properties of triazole carboxamides are highly dependent on substituents at the 1-, 4-, and N-positions. Key analogs and their substituents are summarized below:

Compound Name 1-Position 4-Position (Carboxamide) Key Activities/Properties Reference ID
Target Compound 4-Methylphenyl 4-Phenoxyphenyl High lipophilicity (inferred)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Quinolin-2-yl Anticancer (unspecified)
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) 2-Fluorophenyl Quinolin-2-yl Anticancer (unspecified)
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) o-Tolyl 6-Bromoquinolin-2-yl Enhanced steric bulk; potential CNS activity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative (renal cancer)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl -COOH Anticancer (lung cancer)
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10) 4-Methylphenyl Phenoxyacetyl Antimicrobial (superior to ampicillin)

Key Observations:

  • Thiazol-2-yl substituents (e.g., in ) improve anticancer activity, likely due to π-stacking interactions with biological targets .
  • Carboxamide Substituents: The 4-phenoxyphenyl group in the target compound increases lipophilicity compared to quinoline or bromoquinoline derivatives (e.g., 3o, 3p, 3r), which may enhance tissue penetration . Amino-substituted carboxamides (e.g., 5-amino-N-(2,5-dichlorophenyl)...) show marked antiproliferative effects, suggesting the amino group enhances interaction with kinase domains .
  • Biological Activity Trends: Antimicrobial activity is prominent in non-carboxamide derivatives like compound 10, where a phenoxyacetyl group replaces the carboxamide . Anticancer activity correlates with bulky aromatic substituents (e.g., quinoline, thiazole) at the 4-position .

Crystallographic and Conformational Analysis

  • Dihedral Angles and Planarity: In related triazoles (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate), the triazole and pyridinyl rings exhibit a dihedral angle of 74.02°, attributed to steric hindrance from the formyl group .
  • Hydrogen Bonding and Packing:

    • Analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide form intramolecular N-H···N and intermolecular N-H···S hydrogen bonds, stabilizing crystal packing . Such interactions may influence solubility and bioavailability in the target compound.

Biological Activity

5-Methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, a compound with a molecular formula of C23H20N4O2 and a molecular weight of 384.44 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural characteristics are summarized in the table below:

PropertyValue
Compound Name5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC23H20N4O2
Molecular Weight384.44 g/mol
LogP4.9841
Polar Surface Area56.92 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives, including our compound of interest. A notable study evaluated various triazole derivatives for their antiproliferative effects on different cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.

Case Study: Antiproliferative Activity

In a comparative study, several triazole derivatives were tested for their IC50 values against cancer cell lines:

Compound IDCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

The results indicated that compound A demonstrated superior antiproliferative activity compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil, suggesting that modifications in the triazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. The synthesized derivatives were tested against common pathogens like Escherichia coli and Staphylococcus aureus. Some derivatives exhibited promising inhibition zones, indicating potential as antimicrobial agents.

Antimicrobial Efficacy Table

The following table summarizes the antimicrobial activity of selected triazole derivatives:

Compound IDPathogenInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18

These findings suggest that the incorporation of phenoxy and methyl groups in the triazole structure may contribute to enhanced antimicrobial activity .

The mechanism by which these compounds exert their biological effects involves various pathways:

  • Anticancer Mechanism : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds exhibiting TS inhibitory activity demonstrated IC50 values significantly lower than those of standard treatments .
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.